molecular formula C12H18ClN3O2 B2419664 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride CAS No. 1832158-38-9

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride

Cat. No.: B2419664
CAS No.: 1832158-38-9
M. Wt: 271.75
InChI Key: ZRPVXEGDAXPCGU-UHFFFAOYSA-N
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Description

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride is a chemical compound with a complex structure that includes an aminoacetamido group, a benzyl group, and a methylacetamide group

Properties

IUPAC Name

2-amino-N-[2-[benzyl(methyl)amino]-2-oxoethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-15(9-10-5-3-2-4-6-10)12(17)8-14-11(16)7-13;/h2-6H,7-9,13H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPVXEGDAXPCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the aminoacetamido group. One common method involves the reaction of glycine with benzylamine and methylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression or enhance the activity of receptors that promote cell survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminoacetamido-10-(3,5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride
  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-aminopropanamide hydrochloride

Uniqueness

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Biological Activity

2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2HClC_{12}H_{16}N_2O_2\cdot HCl. Its structure includes an amide functional group, which is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties by acting as inhibitors of specific kinases involved in cancer progression. For instance, casein kinase 1 (CK1) has been identified as a target for small molecule inhibitors, which can lead to reduced tumor growth in various cancer models .

Table 1: Summary of Anticancer Activity

Compound NameTarget KinaseCancer TypeIC50 Value (µM)Reference
Compound ACK1Colon Cancer5.0
Compound BCK1AML3.5
This compoundCK1TBDTBDTBD

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. The presence of the benzyl and methyl groups enhances its binding affinity to these targets. The amide group facilitates hydrogen bonding, which is crucial for effective interaction with biological macromolecules.

Study on Hematological Cancers

A study conducted on various small molecules demonstrated that compounds targeting CK1 could significantly reduce cell proliferation in hematological cancer cell lines. The results indicated that the inhibition of CK1 leads to increased apoptosis and reduced cell viability .

In Vivo Studies

In vivo studies using animal models have shown promising results for compounds similar to this compound. These studies reported a reduction in tumor size and improved survival rates when administered alongside traditional chemotherapeutic agents .

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